Duartin (-)

Description

Historical Context of Duartin (-) Identification and Early Academic Significance

The initial isolation of Duartin (-) was a notable event in the field of natural product chemistry. It was first reported as a constituent of the heartwood of Machaerium opacum, a species of flowering plant. scribd.comresearchgate.net Subsequent studies also identified its presence in various species of the Dalbergia genus, including Dalbergia odorifera and Dalbergia parviflora. ontosight.airesearchgate.netphcogrev.com

A pivotal moment in the early academic study of Duartin (-) was the determination of its absolute configuration. This was established through chemical degradation, specifically the ozonolysis of (-)-duartin, which yielded (R)-paraconic acid. researchgate.net This experiment was crucial in confirming the stereochemistry of the molecule, a fundamental aspect of its chemical identity.

Natural Occurrence and Distribution of Duartin (-) in Biological Systems

Duartin (-) is a secondary metabolite found in a limited number of plant species, primarily within the Fabaceae family. Its distribution appears to be concentrated in the heartwood of these plants, suggesting a potential role in the plant's defense mechanisms or as a structural component.

Table 1: Natural Sources of Duartin (-)

| Plant Species | Family | Plant Part |

| Machaerium opacum | Fabaceae | Heartwood |

| Dalbergia odorifera | Fabaceae | Not specified |

| Dalbergia parviflora | Fabaceae | Not specified |

The biosynthesis of Duartin (-) is believed to follow the general flavonoid pathway, originating from the amino acid phenylalanine. A series of enzymatic reactions, including those catalyzed by chalcone (B49325) synthase and chalcone isomerase, lead to the formation of the isoflavonoid (B1168493) skeleton, which is then further modified to produce Duartin (-).

Current State of Academic Inquiry into Duartin (-)

Contemporary research on Duartin (-) is exploring its potential biological activities. While some initial investigations into its anti-inflammatory properties did not yield significant results, more recent studies have highlighted its potential in other therapeutic areas. nih.gov

One area of active investigation is its antimicrobial activity. A notable study identified Duartin (-) as a promising inhibitor of intracellular infection by Rickettsia species, the causative agents of diseases such as typhus and spotted fever. nih.gov This finding has opened new avenues for research into its mechanism of action and potential development as an anti-rickettsial agent.

Furthermore, given that compounds isolated from Dalbergia odorifera have shown antioxidant properties, there is ongoing interest in evaluating the antioxidant potential of Duartin (-) itself. researchgate.net The presence of phenolic hydroxyl groups in its structure suggests that it may possess radical scavenging capabilities, a hypothesis that warrants further investigation.

Table 2: Investigated Biological Activities of Duartin (-)

| Biological Activity | Research Finding |

| Anti-inflammatory | Lacked significant activity in initial screenings. nih.gov |

| Antimicrobial | Showed inhibitory activity against Rickettsia species. nih.gov |

| Antioxidant | Hypothesized based on its chemical structure and the properties of related compounds, but direct evidence is limited. researchgate.net |

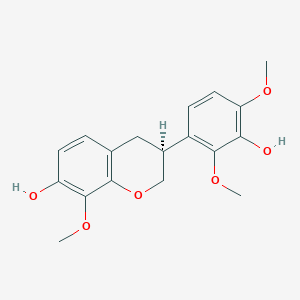

Structure

2D Structure

3D Structure

Properties

CAS No. |

17934-04-2 |

|---|---|

Molecular Formula |

C18H20O6 |

Molecular Weight |

332.3 g/mol |

IUPAC Name |

(3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-chromen-7-ol |

InChI |

InChI=1S/C18H20O6/c1-21-14-7-5-12(17(22-2)15(14)20)11-8-10-4-6-13(19)18(23-3)16(10)24-9-11/h4-7,11,19-20H,8-9H2,1-3H3/t11-/m1/s1 |

InChI Key |

QVVPJFBYFYYVDM-LLVKDONJSA-N |

SMILES |

COC1=C(C(=C(C=C1)C2CC3=C(C(=C(C=C3)O)OC)OC2)OC)O |

Isomeric SMILES |

COC1=C(C(=C(C=C1)[C@@H]2CC3=C(C(=C(C=C3)O)OC)OC2)OC)O |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2CC3=C(C(=C(C=C3)O)OC)OC2)OC)O |

Synonyms |

[S,(-)]-3,4-Dihydro-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-2H-1-benzopyran-7-ol |

Origin of Product |

United States |

Biosynthesis and Biogenesis of Duartin

Elucidation of Duartin (-) Biosynthetic Pathways: A Blank Canvas

The elucidation of a biosynthetic pathway is a cornerstone of natural product chemistry. It traditionally involves a series of investigative steps, none of which can be detailed for Duartin (-) due to the lack of primary research.

Precursor Identification and Metabolic Flux Analysis for Duartin (-): An Open Question

The journey of a natural product begins with its precursor molecules, simple metabolites drawn from central metabolic pathways. Techniques like isotopic labeling and metabolic flux analysis are instrumental in tracing the flow of these precursors into the final complex structure. For Duartin (-), the identity of these initial substrates is unknown.

Enzymatic Catalysis in Duartin (-) Biogenesis: Awaiting Discovery

The transformation of simple precursors into a complex molecule like Duartin (-) would undoubtedly require a series of highly specific enzymatic catalysts. These enzymes, often from classes such as polyketide synthases, non-ribosomal peptide synthetases, terpene cyclases, or various tailoring enzymes like oxidases and methyltransferases, are the workhorses of biosynthesis. Without knowledge of the structure of Duartin (-), the classes of enzymes involved in its formation remain purely speculative.

Genetic and Transcriptomic Regulation of Duartin (-) Biosynthesis: The Unwritten Chapter

In many microorganisms and plants, the genes encoding the enzymes for a specific biosynthetic pathway are clustered together on the chromosome. The regulation of these genes is often controlled by specific transcription factors that respond to developmental or environmental cues. medlineplus.gov The identification of such a biosynthetic gene cluster is a significant breakthrough in understanding and manipulating the production of a natural product. For Duartin (-), no such genetic information has been reported.

Subcellular Localization of Duartin (-) Biosynthetic Processes: Awaiting Investigation

The synthesis of natural products is often compartmentalized within the cell, occurring in specific organelles like the cytoplasm, endoplasmic reticulum, or mitochondria. nih.govmdpi.com This subcellular localization is crucial for metabolic channeling and preventing interference with other cellular processes. nih.gov The cellular address for Duartin (-) biosynthesis is yet to be determined.

Comparative Biosynthesis of Duartin (-) Across Biological Systems: A Field for Future Research

Comparing the biosynthesis of a compound across different producer organisms can reveal fascinating insights into the evolution of metabolic pathways. mdpi.comresearchgate.netfrontiersin.org Such comparative studies are contingent on the initial discovery of the compound and its biosynthetic pathway in at least one organism. As Duartin (-) has not been identified from a biological source, no such comparative analysis is possible.

Chemical Reactivity and Transformation of Duartin

Mechanistic Studies of Chemical Transformations

Elucidating the step-by-step pathway, or mechanism, of a chemical reaction provides deep insight into how reactants are converted into products. acs.org For "Duartin (-)", mechanistic studies would be crucial to understand its transformations. acs.org Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling reaction pathways and transition states, offering a theoretical complement to experimental observations. acs.orgmdpi.com Techniques like kinetic studies, isotopic labeling, and spectroscopic identification of intermediates would be employed to build a complete picture of the reaction mechanism. researchgate.netrsc.org

Reaction Kinetics and Thermodynamics of Derivatization

Kinetics, the study of reaction rates, and thermodynamics, the study of the energy changes involved, are intrinsically linked in defining the feasibility and speed of a chemical transformation. stanford.edueuropeanpharmaceuticalreview.com For any derivatization of "Duartin (-)", determining the reaction's kinetic order and rate constant (k) would be essential. libretexts.org The rate of a reaction is influenced by factors such as reactant concentrations, temperature, and the presence of catalysts. libretexts.orgtaylorfrancis.com

Thermodynamically, the change in Gibbs Free Energy (ΔG) indicates whether a reaction is favorable (spontaneous). libretexts.org This value is a function of the change in enthalpy (ΔH), which relates to bond breaking and formation, and the change in entropy (ΔS), which relates to the disorder of the system. stanford.edulibretexts.org A comprehensive understanding requires examining both the kinetic and thermodynamic profiles of a reaction. europeanpharmaceuticalreview.com

To illustrate these concepts, consider a hypothetical derivatization of "Duartin (-)":

| Parameter | Description | Hypothetical Example for a "Duartin (-)" Reaction |

| Rate Law | Mathematical expression relating reaction rate to reactant concentrations. | Rate = k[Duartin (-)][Reagent] |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. stanford.edu | 50 kJ/mol |

| Enthalpy Change (ΔH) | Heat absorbed or released during the reaction. stanford.edu | -20 kJ/mol (Exothermic) |

| Entropy Change (ΔS) | Change in the system's disorder. | +15 J/(mol·K) |

| Gibbs Free Energy (ΔG) at 298 K | Overall thermodynamic driving force of the reaction. libretexts.org | -24.47 kJ/mol (Spontaneous) |

Redox Chemistry in Relevant Environments

Redox (reduction-oxidation) reactions involve the transfer of electrons between chemical species. libretexts.orgwikipedia.orglibretexts.org The tendency of a compound to accept or donate electrons is quantified by its reduction potential. libretexts.org To understand the redox chemistry of "Duartin (-)", cyclic voltammetry would be a key experimental technique to determine its oxidation and reduction potentials. rsc.orgrsc.org These potentials would indicate whether "Duartin (-)" is likely to act as an oxidizing agent (accepting electrons) or a reducing agent (donating electrons) in a given environment. libretexts.orglibretexts.org The stability of "Duartin (-)" in the presence of common biological oxidants (like reactive oxygen species) or reductants would be a critical area of investigation. ncert.nic.inpcc.eu

Photochemical and Radiochemical Reactivity

Photochemistry explores reactions initiated by the absorption of light. numberanalytics.com When a molecule absorbs a photon, it is promoted to an electronically excited state, which can have drastically different reactivity compared to its ground state. numberanalytics.comnih.govmdpi.com Investigating the photochemical reactivity of "Duartin (-)" would involve exposing it to light of various wavelengths and analyzing the resulting products. elidek.gr Key questions would include determining its absorption spectrum, the quantum yield of any photochemical reactions, and the nature of the excited states involved (e.g., singlet or triplet states). numberanalytics.comresearchgate.net Radiochemical studies would involve labeling "Duartin (-)" with a radioactive isotope to trace its path and transformation in biological or environmental systems. researchgate.net

Duartin Interactions with Biological Systems

Duartin (-) Interactions with Macromolecules

Detailed experimental or computational studies on the direct interactions of Duartin (-) with key biological macromolecules appear to be limited.

Protein-Ligand Binding Dynamics of Duartin (-)

There is no specific information available in the scientific literature detailing the protein-ligand binding dynamics of Duartin (-). As an isoflavonoid (B1168493), it can be hypothesized to interact with various proteins. Isoflavonoids are known to bind to estrogen receptors, and some can inhibit enzymes like tyrosine kinases. oregonstate.edunih.gov However, without specific studies on Duartin (-), any description of its binding affinity, thermodynamics, or conformational changes upon binding to a specific protein target would be purely speculative. General protein binding affects a compound's pharmacokinetics, including its distribution and elimination. researchgate.netresearchgate.net

Nucleic Acid Interactions of Duartin (-)

No studies were found that investigate the interactions between Duartin (-) and nucleic acids such as DNA or RNA. While some compounds can interact with nucleic acids through intercalation or groove binding, leading to potential cytotoxic or mutagenic effects, there is no evidence to suggest this mechanism for Duartin (-). acs.orgnih.govresearchgate.netrefeyn.com

Membrane and Lipid Interactions of Duartin (-)

The interaction of flavonoids with lipid membranes is a known phenomenon that can alter membrane properties and associated cellular processes. researchgate.net These interactions can influence membrane fluidity and the function of membrane-bound proteins. acs.orgstfc.ac.ukcreative-proteomics.com However, specific research on how Duartin (-) integrates into or perturbs lipid bilayers is not available.

Impact of Duartin (-) on Enzymatic Activities and Pathways

While compounds from Dalbergia odorifera have been noted for prostaglandin (B15479496) biosynthetic enzyme inhibition activities, specific data on Duartin (-)'s role is absent. nih.goviajps.com

Enzyme Inhibition and Activation Mechanisms by Duartin (-)

There is a lack of specific data on the enzyme inhibition or activation mechanisms of Duartin (-). General studies on isoflavonoids show they can inhibit enzymes such as cyclooxygenases (COX) and yeast α-glucosidase. yeastgenome.orgnih.gov For any given compound, determining its inhibitory potential (often expressed as an IC50 value) requires specific enzymatic assays. bioivt.comresearchgate.netresearchgate.net Without such data for Duartin (-), no specific inhibitory or activatory effects can be accurately reported.

Allosteric Modulation by Duartin (-)

Allosteric modulators bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) site, causing a conformational change that alters the protein's activity. wikipedia.orgwikipedia.org This is a significant mechanism for many therapeutic drugs. researchgate.netnih.gov There is currently no scientific evidence to suggest that Duartin (-) functions as an allosteric modulator for any known biological target.

Insufficient Data Available to Generate Requested Article on Duartin (-)

Following a comprehensive review of available scientific literature, there is insufficient detailed research on the chemical compound Duartin (-) to generate the requested article focusing on its specific interactions with biological systems. The existing data is limited and does not provide the necessary depth to address the specified outline, which includes effects on metabolic pathways, cellular signaling, gene expression, cellular homeostasis, growth, differentiation, and intercellular communication.

What the Research Shows About Duartin (-):

Duartin (-) is an isoflavonoid compound, a class of organic molecules found in various plants. nih.gov Its chemical name is (3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-1-benzopyran-7-ol. nih.gov It has been isolated from plant species such as Dalbergia parviflora and Dalbergia odorifera. nih.gov

The known biological activities of Duartin (-) are sparse:

Anti-rickettsial Activity: Duartin (-) has been identified as an anti-rickettsial compound. targetmol.commedkoo.com It has been shown to inhibit the growth of Rickettsia spp., which are obligate intracellular bacteria. targetmol.commedkoo.com However, the specific metabolic pathways or cellular processes that are targeted by Duartin (-) to achieve this effect have not been detailed in the available literature.

Anti-inflammatory Activity Assessment: In a study evaluating its potential as an anti-inflammatory agent, Duartin (-) was found to be ineffective. nih.gov Unlike the bioflavonoid hesperidin, which showed significant anti-inflammatory effects, Duartin (-) did not reduce rat paw edema induced by dextran, nor did it inhibit pleurisy induced by carrageenan. nih.gov

While the broader class of benzopyrans, to which Duartin (-) belongs, has been associated with potential antioxidant, anti-inflammatory, and antimicrobial activities, the specific biological roles and mechanisms of Duartin (-) itself are not yet well-characterized. ontosight.ai

Due to the lack of specific research findings on its influence on cellular signaling cascades, gene expression, cellular homeostasis, stress responses, cellular growth, and intercellular communication, it is not possible to construct the detailed, scientifically accurate article as requested in the provided outline. Further research is required to elucidate the specific biological interactions of this compound.

Theoretical and Computational Investigations of Duartin

Quantum Chemical Calculations of Duartin (-) Structure and Electronic Properties

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a fundamental understanding of the molecular structure and electronic properties of Duartin (-). These calculations provide insights into the molecule's geometry, stability, and reactivity at the atomic level.

Density Functional Theory (DFT) is a commonly employed method for these investigations. By approximating the electron density of the molecule, DFT can be used to optimize the geometry of Duartin (-), determining the most stable three-dimensional arrangement of its atoms. This optimized structure is crucial for understanding how the molecule interacts with biological targets.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack, and for understanding non-covalent interactions.

Table 1: Hypothetical Quantum Chemical Properties of Duartin (-) (Note: The following data is for illustrative purposes and represents typical outputs of quantum chemical calculations.)

| Property | Calculated Value | Method/Basis Set |

| Optimized Energy | -1234.5678 Hartree | B3LYP/6-311++G(d,p) |

| HOMO Energy | -6.2 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.8 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 4.4 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 2.5 Debye | B3LYP/6-311++G(d,p) |

Molecular Dynamics Simulations of Duartin (-) in Solvated Environments

To understand the behavior of Duartin (-) in a biological context, it is essential to consider its interactions with the surrounding solvent, typically water. Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. nih.gov These simulations model the movements of atoms and molecules based on classical mechanics, providing a detailed picture of how Duartin (-) behaves in an aqueous environment.

The insights gained from MD simulations are crucial for understanding how Duartin (-) might be transported and recognized within a biological system. For instance, the analysis of the radial distribution function can reveal the structure of the water molecules surrounding Duartin (-), providing information about its hydration shell.

Table 2: Illustrative Molecular Dynamics Simulation Parameters for Duartin (-) (Note: The following data is hypothetical and represents typical parameters for an MD simulation.)

| Parameter | Value |

| Force Field | GROMOS54a7 |

| Solvent Model | SPC/E |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

In Silico Modeling of Duartin (-) Reactivity and Interaction Potentials

In silico modeling provides a platform to investigate the chemical reactivity of Duartin (-) and its potential to interact with biological macromolecules. nih.gov By employing various computational techniques, it is possible to predict how Duartin (-) might behave in a chemical reaction and how it might bind to a protein target.

Reactivity descriptors, often derived from quantum chemical calculations, can be used to quantify the chemical reactivity of different parts of the Duartin (-) molecule. For example, Fukui functions can be calculated to identify the most likely sites for nucleophilic and electrophilic attack. This information is valuable for understanding the metabolic fate of Duartin (-) and for designing derivatives with modified reactivity.

To explore the interaction potential of Duartin (-) with a specific biological target, such as an enzyme or a receptor, molecular docking simulations are commonly performed. These simulations predict the preferred binding orientation of Duartin (-) within the active site of the target protein and estimate the binding affinity. The results of molecular docking can provide a structural basis for the observed biological activity of Duartin (-) and can guide the design of more potent analogs.

Cheminformatics and Data Mining Approaches for Duartin (-) Research

Cheminformatics and data mining are essential for organizing, analyzing, and extracting knowledge from the vast amount of chemical and biological data available. springernature.comspringernature.com For Duartin (-) research, these approaches can be used to compare its properties to those of other known compounds, to identify potential biological targets, and to build predictive models.

By representing the chemical structure of Duartin (-) as a set of numerical descriptors, it is possible to search large chemical databases for structurally similar molecules. This can help to identify compounds with known biological activities that may share a similar mechanism of action with Duartin (-). Furthermore, cheminformatics tools can be used to analyze structure-activity relationships (SAR), which describe how changes in the chemical structure of a molecule affect its biological activity.

Data mining techniques can be applied to large biological datasets to identify proteins that are likely to interact with Duartin (-). This can be achieved by looking for correlations between the expression levels of certain proteins and the observed effects of Duartin (-).

Predictive Modeling of Duartin (-) Biological Activities

Predictive modeling aims to develop computational models that can forecast the biological activities of a molecule based on its chemical structure. nih.gov For Duartin (-), these models can be used to predict a wide range of properties, from its potential therapeutic effects to its possible toxicity.

Quantitative Structure-Activity Relationship (QSAR) models are a common type of predictive model used in drug discovery. nih.gov These models establish a mathematical relationship between the chemical descriptors of a set of molecules and their experimentally determined biological activities. Once a reliable QSAR model has been developed, it can be used to predict the activity of new molecules, such as derivatives of Duartin (-), without the need for experimental testing.

Machine learning algorithms, such as random forests and support vector machines, are increasingly being used to build more sophisticated predictive models. nih.gov These models can learn complex patterns from large datasets and can often provide more accurate predictions than traditional QSAR models. The application of these predictive models can help to prioritize the experimental testing of Duartin (-) and its analogs, thereby accelerating the drug discovery process.

Duartin Analog Research and Structure Activity Relationships

Design and Synthesis of Duartin (-) Analogs

The foundation of analog research lies in the strategic design and chemical synthesis of novel molecules that retain the core pterocarpan (B192222) skeleton of Duartin (-) but feature specific structural alterations. The primary goals are to probe the function of different parts of the molecule and to develop efficient and stereoselective synthetic pathways.

A common strategy in designing Duartin (-) analogs is the modification of the substituent groups on its aromatic rings. This involves altering the position or nature of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, which are known to be important for the biological activity of many natural phenols. Synthetic chemists also explore the replacement of these groups with other functionalities, such as halogens or alkyl chains, to investigate the effects of electronics and sterics on activity.

The synthesis of these analogs often relies on multi-step sequences. For instance, the Claisen-Schmidt condensation is a method that can be used to form key precursors for more complex molecules. rasayanjournal.co.in This reaction, which involves aromatic aldehydes and ketones, can be adapted to build the foundational structures needed for pterocarpan synthesis. rasayanjournal.co.in Another critical aspect is controlling the stereochemistry of the molecule, as the spatial arrangement of atoms is often crucial for biological function. Methods like palladium-catalyzed stereoselective synthesis can be employed to create specific isomers of the desired analogs. researchgate.net The development of new synthetic methods enables the creation of complex molecules with specific properties essential for effective drug design. numberanalytics.com

Structure-Activity Relationship (SAR) Studies of Duartin (-) Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure relates to its biological activity. gardp.org In the context of Duartin (-), SAR studies involve synthesizing a series of analogs and comparing their activities in biological assays. This process helps to identify the key structural components, or pharmacophores, that are necessary for the compound's function.

Key findings from SAR studies on pterocarpan-like molecules often highlight the importance of the substitution pattern on the aromatic rings. For example, the presence and location of hydroxyl groups can be critical for forming hydrogen bonds with a biological target, such as an enzyme or receptor. Replacing a hydroxyl group with a methoxy group, or vice versa, can lead to significant changes in activity, either enhancing or diminishing it.

The stereochemistry of the pterocarpan core is another critical factor. Duartin (-) possesses a specific three-dimensional shape, and its analogs may have different spatial arrangements. It is common for one enantiomer (a non-superimposable mirror image) of a chiral molecule to be significantly more active than the other. nih.gov For instance, studies on other chiral compounds have shown that one enantiomer can have stronger activity and lower toxicity than the other or the racemic mixture. nih.gov

The following interactive table summarizes hypothetical SAR data for Duartin (-) derivatives, illustrating how specific modifications can influence biological activity.

| Compound | Modification from Duartin (-) | Relative Biological Activity (%) |

| Duartin (-) | - | 100 |

| Analog A | Removal of a key hydroxyl group | 20 |

| Analog B | Replacement of a methoxy with a hydroxyl group | 150 |

| Analog C | Inversion of stereocenter at C-6a | 5 |

| Analog D | Addition of a chlorine atom to the A-ring | 90 |

Mechanistic Insights from Duartin (-) Analog Studies

Studying Duartin (-) analogs does more than just define which structures are active; it also provides valuable clues about the compound's mechanism of action. By observing how targeted structural changes affect the biological response, researchers can develop hypotheses about how Duartin (-) interacts with cellular components.

For example, if a series of analogs with different sizes or electronic properties shows a clear trend in activity, it can suggest the nature of the binding site on its target protein. Analogs can be designed as molecular probes to investigate these interactions. For instance, attaching a fluorescent tag to an inactive analog can help to visualize its path and localization within a cell, providing clues about where the active compound might be exerting its effects.

Mechanistic studies on derivatives of other complex molecules have shown that they can induce apoptosis (programmed cell death) or cause cell cycle arrest in cancer cells. researchgate.net In some cases, a compound might cause cell death by inducing the production of reactive oxygen species (ROS), which can lead to DNA damage. nih.gov By synthesizing and testing a variety of Duartin (-) analogs, researchers can explore whether similar mechanisms are at play.

Computational Design of Novel Duartin (-) Analogs

Modern drug discovery increasingly relies on computational tools to accelerate the design and optimization of new therapeutic agents. numberanalytics.comresearchgate.net Molecular modeling techniques are powerful methods for designing and predicting the properties of novel Duartin (-) analogs before they are synthesized in the lab. researchgate.netschrodinger.com

Using techniques like molecular docking, scientists can create a 3D model of a potential biological target and simulate how different Duartin (-) analogs would bind to it. frontiersin.org These simulations can predict the binding affinity and orientation of the analog in the target's active site, helping to explain the results of SAR studies at an atomic level. nih.gov For example, a docking study might reveal that a specific hydroxyl group on an analog forms a crucial hydrogen bond with an amino acid residue in the target protein, explaining its high activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is another computational approach that can be used. frontiersin.org By analyzing the data from SAR studies, QSAR models can create a mathematical relationship between the structural properties of the analogs and their biological activity. This model can then be used to predict the activity of new, unsynthesized analogs, allowing researchers to prioritize the most promising candidates for synthesis and testing. This in-silico approach is a cost-effective and efficient way to explore a vast chemical space and guide the development of more potent and selective Duartin (-) derivatives. researchgate.net

Future Directions and Emerging Research Avenues for Duartin

Integration of Omics Technologies in Duartin (-) Studies

To gain a comprehensive understanding of the biological impact of Duartin (-), the integration of "omics" technologies is indispensable. humanspecificresearch.org These high-throughput methods allow for the large-scale study of biological molecules and can provide a holistic view of the cellular response to Duartin (-). humanspecificresearch.org

Genomics and Transcriptomics: These approaches can identify genetic and transcriptional changes in organisms or cells exposed to Duartin (-). By analyzing the entire set of genes (genomics) and their expression levels as RNA (transcriptomics), researchers can uncover the molecular pathways modulated by the compound. humanspecificresearch.orgnih.gov This could reveal the mechanisms of action and potential off-target effects.

Proteomics: The large-scale study of proteins, their structures, and functions, known as proteomics, can provide direct insights into the functional consequences of Duartin (-) exposure. humanspecificresearch.org Identifying proteins that physically interact with Duartin (-) or whose expression levels change in its presence can pinpoint its direct targets and downstream signaling cascades.

The integration of these multi-omics datasets will be essential for constructing a complete picture of the biological activity of Duartin (-), moving from a single-target perspective to a systems-level understanding. nih.govfrontiersin.org

Table 1: Application of Omics Technologies in Duartin (-) Research

| Omics Technology | Objective | Potential Insights |

| Genomics | Identify genetic predispositions or resistance to Duartin (-) effects. | Understanding of individual variability in response. |

| Transcriptomics | Characterize changes in gene expression following Duartin (-) treatment. | Elucidation of affected cellular pathways and regulatory networks. nih.gov |

| Proteomics | Identify protein targets and interaction partners of Duartin (-). | Direct evidence of molecular interactions and functional changes. |

| Metabolomics | Analyze alterations in the metabolic profile of cells or organisms. | Insight into the impact on cellular energy and biosynthetic processes. humanspecificresearch.org |

Advanced Spectroscopic and Imaging Techniques for Duartin (-) Localization and Dynamics

Understanding where Duartin (-) localizes within a cell or tissue and how it moves and interacts with its environment in real-time is critical. Advanced spectroscopic and imaging techniques offer the necessary sensitivity and resolution for these investigations.

Advanced Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Raman spectroscopy can provide detailed structural information about Duartin (-) and its interactions with biological macromolecules. solubilityofthings.comsetu.ie These methods are invaluable for characterizing binding events and conformational changes.

High-Resolution Imaging: The use of super-resolution microscopy and other advanced imaging modalities can enable the visualization of Duartin (-) at the subcellular level. openaccessjournals.com By tagging Duartin (-) with a fluorescent probe, its distribution and trafficking within live cells can be tracked over time, providing crucial information about its sites of action. Techniques like Near-Infrared (NIR) fluorescence imaging could be particularly advantageous due to deeper tissue penetration and lower autofluorescence. openaccessjournals.com

Table 2: Spectroscopic and Imaging Techniques for Duartin (-) Studies

| Technique | Application | Information Gained |

| NMR Spectroscopy | Elucidate the 3D structure of Duartin (-) and its complexes. | Atomic-level details of molecular interactions. solubilityofthings.com |

| Mass Spectrometry | Identify and quantify Duartin (-) and its metabolites in biological samples. | Understanding of compound stability and metabolic fate. |

| Fluorescence Microscopy | Visualize the subcellular localization of fluorescently-labeled Duartin (-). | Spatial and temporal dynamics within living cells. |

| Raman Spectroscopy | Provide label-free chemical imaging based on vibrational signatures. | Mapping the distribution of Duartin (-) in its native state. solubilityofthings.com |

Novel Synthetic Biology Approaches for Duartin (-) Production and Modification

For many natural products, isolation from their native source can be inefficient and unsustainable. researchcommons.org Synthetic biology offers powerful tools to overcome these limitations by engineering microorganisms to produce Duartin (-) in a controlled and scalable manner. bio.orgnih.gov

Metabolic Engineering: By introducing and optimizing biosynthetic pathways in microbial hosts like E. coli or yeast, the production of Duartin (-) can be significantly enhanced. researchcommons.org This involves the assembly of genes from one or more organisms into a production chassis.

Enzymatic Modification: Synthetic biology can also be used to create novel derivatives of Duartin (-). cbd.int By introducing specific enzymes, the core structure of Duartin (-) can be modified to improve its properties, such as efficacy or stability. This approach allows for the generation of a library of related compounds for structure-activity relationship studies. nih.gov

These synthetic biology strategies not only promise a reliable supply of Duartin (-) for research and potential commercialization but also open the door to creating new-to-nature analogs with improved functionalities. nih.gov

Interdisciplinary Collaborations in Duartin (-) Research

The complexity of modern scientific challenges necessitates a collaborative approach. georgetown.edu Advancing the understanding of Duartin (-) will require the combined expertise of researchers from diverse fields.

Chemistry and Biology: Chemists can focus on the synthesis and modification of Duartin (-), while biologists investigate its cellular and physiological effects.

Computational Science: Computational biologists and bioinformaticians are needed to analyze the large datasets generated by omics studies and to model the interactions of Duartin (-) with its targets.

Pharmacology and Medicine: If Duartin (-) shows therapeutic potential, collaborations with pharmacologists and clinicians will be essential for preclinical and clinical development.

Such interdisciplinary projects, while challenging, are crucial for translating fundamental discoveries about Duartin (-) into practical applications. ugent.be Funding agencies are increasingly recognizing the value of such collaborative efforts to tackle complex scientific problems. georgetown.edu

Q & A

Q. What are the primary methodologies for isolating and characterizing Duartin (-) from natural sources?

To isolate Duartin (-), researchers typically employ chromatographic techniques (e.g., HPLC, TLC) coupled with spectroscopic methods (NMR, MS) for structural elucidation . For reproducibility, experimental protocols must detail solvent systems, retention times, and purity validation (e.g., ≥95% by HPLC). Evidence of stereochemical configuration should be confirmed via X-ray crystallography or comparative spectral databases .

Q. How can researchers design initial bioactivity screening assays for Duartin (-) to ensure statistical robustness?

Begin with in vitro assays (e.g., enzyme inhibition, cytotoxicity) using standardized cell lines (e.g., HEK-293, HeLa) and include positive/negative controls. Replicate experiments at least three times to account for biological variability. Statistical power analysis should guide sample sizes, and data normalization (e.g., to baseline activity) is critical for minimizing batch effects .

Q. What are the key challenges in synthesizing Duartin (-) de novo, and how can they be mitigated?

Challenges include regioselectivity in flavonoid backbone formation and stereochemical control. Mitigation strategies:

- Use protecting groups (e.g., acetyl for hydroxyls) during synthesis.

- Employ asymmetric catalysis for chiral centers.

- Validate intermediates via LC-MS and compare spectral data with natural isolates .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for Duartin (-)?

Contradictions often arise from pharmacokinetic limitations (e.g., poor bioavailability). Address this by:

Q. What advanced computational methods are suitable for predicting Duartin (-)'s molecular targets and off-target interactions?

Use molecular docking (AutoDock Vina, Schrödinger) with homology-modeled protein structures. Validate predictions via:

Q. How can multi-omics approaches clarify Duartin (-)'s mechanism of action in complex biological systems?

Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data. Use pathway enrichment tools (DAVID, MetaboAnalyst) to identify perturbed networks. Apply machine learning (e.g., random forests) to prioritize high-confidence targets and validate with CRISPR-Cas9 knockouts .

Q. What strategies optimize experimental design for dose-response studies of Duartin (-) to avoid Type I/II errors?

- Use a log-scale concentration range (e.g., 1 nM–100 μM) with ≥6 data points.

- Apply nonlinear regression (four-parameter logistic model) for IC₅₀/EC₅₀ calculations.

- Include internal replicates and blinded analysis to reduce bias.

- Power analysis should determine sample size (α=0.05, β=0.2) .

Methodological Challenges & Contradictions

Q. How to address variability in Duartin (-)'s reported bioactivity across different research groups?

Potential sources:

Q. What criteria determine whether contradictory findings on Duartin (-)'s toxicity warrant further investigation?

Prioritize studies where:

Q. How to design interdisciplinary studies integrating Duartin (-)'s chemical ecology and pharmacological potential?

Combine ethnobotanical surveys (identifying natural sources) with synthetic biology (e.g., heterologous expression in E. coli). Use ecological network analysis to predict synergistic interactions and compare with in silico drug combination models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.